

5-POHSA: A Bioactive Lipid with Therapeutic Potential in Metabolic Syndrome

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Compound of Interest

Compound Name: 5-POHSA

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. Recent discoveries in lipidomics have identified a novel class of endogenous bioactive lipids, the fatty acid esters of hydroxy fatty acids (FAHFAs), which have demonstrated promising anti-diabetic and anti-inflammatory properties. Among these, 5-palmitoleoyl-oxy-hydroxy stearic acid (**5-POHSA**) has emerged as a significant molecule of interest for its potential therapeutic applications in metabolic syndrome. This technical guide provides a comprehensive overview of **5-POHSA**, including its mechanism of action, quantitative effects on metabolic parameters, and detailed experimental protocols for its study.

Chemical Structure and Nomenclature

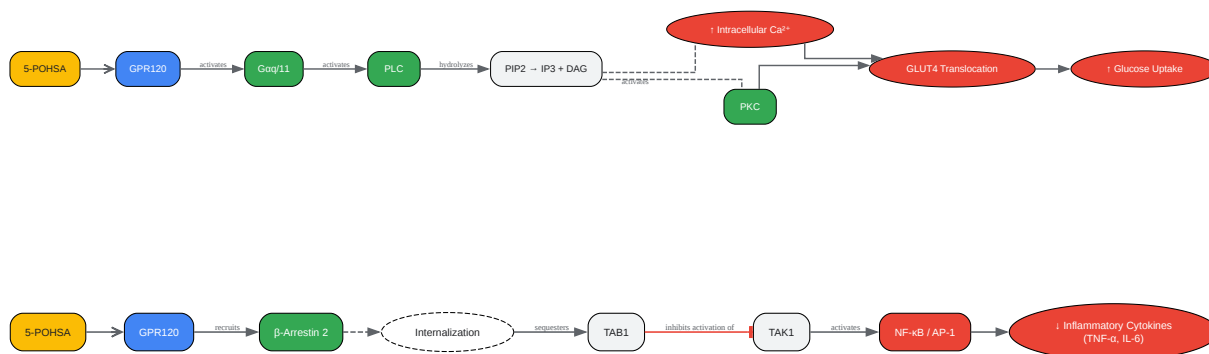
5-POHSA is an ester formed from palmitoleic acid and 5-hydroxy stearic acid. It is one of several positional isomers of POHSA, with the ester linkage at the 5th carbon of the hydroxy stearic acid backbone.

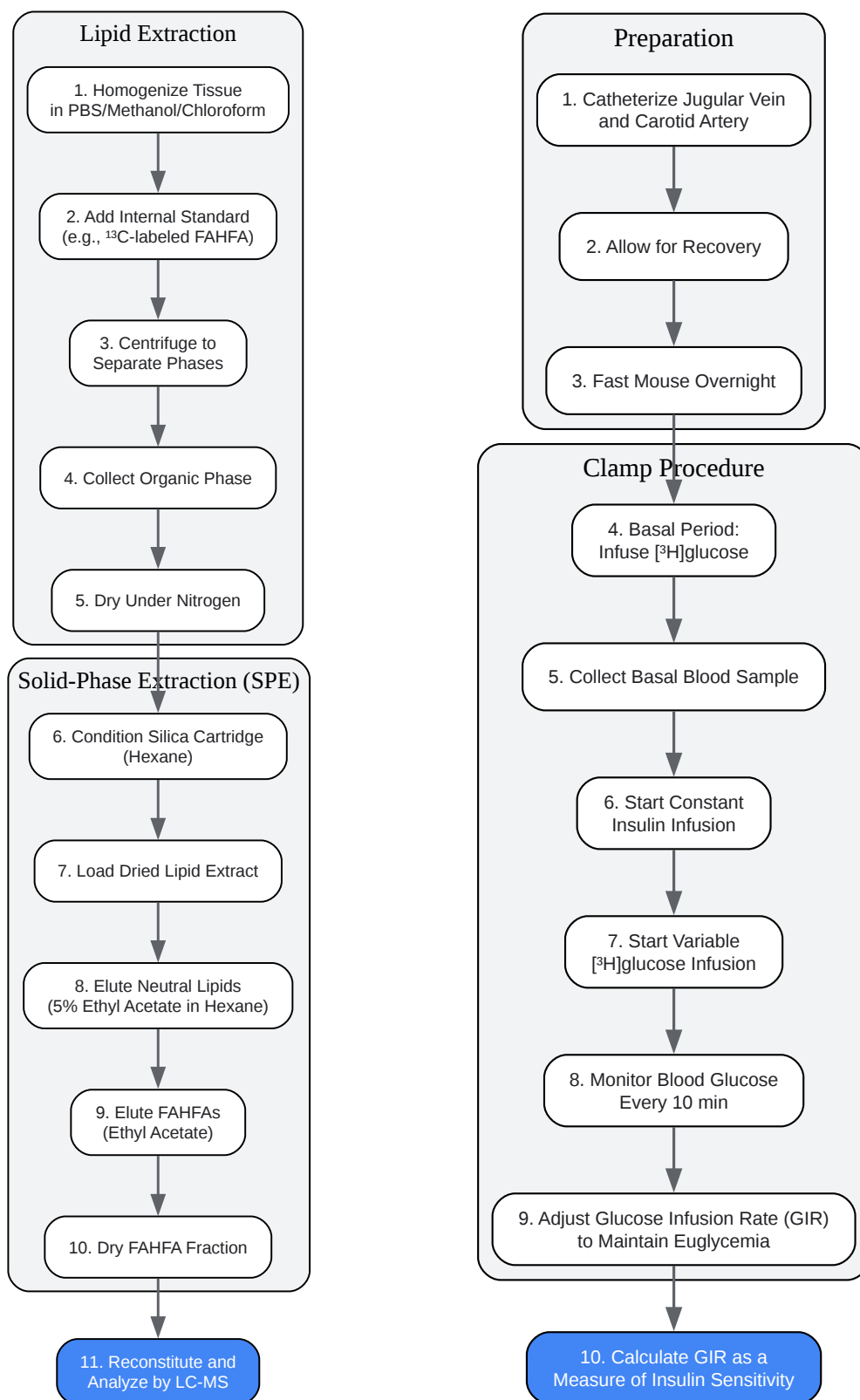
Mechanism of Action: GPR120 Signaling

Current evidence suggests that the biological effects of FAHFAs, including **5-POHSA**, are mediated, at least in part, through the activation of G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). GPR120 is a receptor for long-chain fatty acids and is expressed in key metabolic tissues such as adipose tissue and macrophages, as well as in pancreatic β -cells.[1][2] The activation of GPR120 by **5-POHSA** is thought to initiate two distinct intracellular signaling pathways: a G α q/11-mediated pathway and a β -arrestin 2-mediated pathway.

G α q/11-Mediated Pathway: Enhancing Insulin Sensitivity

The G α q/11 pathway is primarily associated with the insulin-sensitizing effects of **5-POHSA**. Upon ligand binding, GPR120 activates the G α q/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane of adipocytes and muscle cells, thereby enhancing glucose uptake.[3][4]





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